molecular formula C15H9N5O2S B2512888 6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 77712-52-8

6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2512888
CAS No.: 77712-52-8
M. Wt: 323.33
InChI Key: VGBCCNFCHMCLCY-UHFFFAOYSA-N
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Description

6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring. The presence of nitrophenyl and phenyl groups further enhances its chemical properties, making it a subject of interest in various fields of research.

Scientific Research Applications

6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards associated with these compounds depend on their structure and biological activity. Some compounds have shown cytotoxic activities against certain cell lines .

Future Directions

The future research directions could involve the design and synthesis of new derivatives with improved biological activities. For instance, compound 8i exhibited promising dual enzyme inhibition of PARP-1 and EGFR, suggesting it may serve as a potential anti-breast cancer agent .

Biochemical Analysis

Biochemical Properties

6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit significant anti-inflammatory and analgesic activities . These activities are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways .

Cellular Effects

The cellular effects of this compound are largely attributed to its interactions with various enzymes and proteins. It has been found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis . Furthermore, it has been shown to have an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .

Molecular Mechanism

The molecular mechanism of action of this compound involves bonding and hydrophobic interactions with key amino acid residues . This interaction is believed to disrupt processes related to DNA replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Selected compounds exhibiting promising efficacies revealed median effective dose (ED 50) values ranging from 7.62–28.71 mg/kg in four behavioral assays of allodynia and hyperalgesia .

Metabolic Pathways

It is known that the anti-inflammatory activity of similar compounds is mediated chiefly through the inhibition of the biosynthesis of prostaglandins .

Transport and Distribution

The mesoionic nature of 1,3,4-thiadiazoles allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .

Preparation Methods

The synthesis of 6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the condensation of aryl α-bromo ketones with thiocarbohydrazide, followed by cyclization. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as trifluoroacetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(4-nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5O2S/c21-20(22)12-8-6-11(7-9-12)14-18-19-13(16-17-15(19)23-14)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBCCNFCHMCLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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